molecular formula C8H19N2O+ B14124855 (5-Amino-5-oxopentyl)-trimethylazanium

(5-Amino-5-oxopentyl)-trimethylazanium

Cat. No.: B14124855
M. Wt: 159.25 g/mol
InChI Key: IXJGGSSAULIMSL-UHFFFAOYSA-O
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Description

(5-Amino-5-oxopentyl)-trimethylazanium is a quaternary ammonium compound with a unique structure that includes an amino group and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-5-oxopentyl)-trimethylazanium can be achieved through several methods. One common approach involves the reaction of a suitable precursor with trimethylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the quaternary ammonium structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-5-oxopentyl)-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

(5-Amino-5-oxopentyl)-trimethylazanium has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Amino-5-oxopentyl)-trimethylazanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide: A similar compound used in amino acid analysis.

    N6-{2-[(5-amino-5-carboxypentyl)amino]-2-oxoethyl}lysine: Another compound with similar structural features.

Uniqueness

(5-Amino-5-oxopentyl)-trimethylazanium is unique due to its quaternary ammonium structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C8H19N2O+

Molecular Weight

159.25 g/mol

IUPAC Name

(5-amino-5-oxopentyl)-trimethylazanium

InChI

InChI=1S/C8H18N2O/c1-10(2,3)7-5-4-6-8(9)11/h4-7H2,1-3H3,(H-,9,11)/p+1

InChI Key

IXJGGSSAULIMSL-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCCCC(=O)N

Origin of Product

United States

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